Tioxymid
Description
Tioxymid is a synthetic organic compound primarily classified as a fungicide and herbicide, used in agricultural applications to control phytopathogenic fungi and weeds.
Properties
CAS No. |
70751-94-9 |
|---|---|
Molecular Formula |
C12H14N2O2S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
5-isothiocyanato-2-methoxy-N,N,3-trimethylbenzamide |
InChI |
InChI=1S/C12H14N2O2S/c1-8-5-9(13-7-17)6-10(11(8)16-4)12(15)14(2)3/h5-6H,1-4H3 |
InChI Key |
SJDGOKGRYGWNTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)N(C)C)N=C=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tioxymid typically involves the reaction of 5-amino-2-methoxy-N,N,3-trimethylbenzamide with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: 5-amino-2-methoxy-N,N,3-trimethylbenzamide
Reagent: Thiophosgene
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent decomposition of the thiophosgene.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Tioxymid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the isothiocyanate group under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Amines
Substitution: Thioureas and related compounds
Scientific Research Applications
Tioxymid has a wide range of applications in scientific research, including:
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Employed as a fungicide to protect crops from fungal infections .
Mechanism of Action
The mechanism of action of Tioxymid involves the inhibition of key enzymes in fungal cells. The isothiocyanate group reacts with thiol groups in proteins, leading to the disruption of essential cellular processes. This results in the inhibition of fungal growth and proliferation. The molecular targets include enzymes involved in cellular respiration and cell wall synthesis .
Comparison with Similar Compounds
Thiophanate-Methyl
- Structural Basis : Both compounds belong to the benzimidazole/thiocarbamate class, targeting fungal tubulin polymerization.
- Stability : Thiophanate-methyl degrades rapidly in alkaline soils, whereas this compound’s environmental persistence is undocumented in the evidence.
Pyraziflumid
- Classification : Both are amide fungicides.
- Application : Pyraziflumid is used against Fusarium spp., while this compound’s specific targets are unspecified .
Functional Analogs
Thiram
- Function : A dithiocarbamate fungicide/seed disinfectant.
- Comparison: Unlike this compound, Thiram acts via thiol-group inhibition and is non-systemic.
Tebuconazole
- Class : Triazole fungicide (CYP51 inhibitor).
- Efficacy : Tebuconazole is systemic and effective against rusts and powdery mildew. This compound’s lack of sterol biosynthesis inhibition (a triazole hallmark) implies a distinct mechanism .
Tabulated Comparison
Research Findings and Limitations
- Resistance Risk : Unlike site-specific inhibitors (e.g., tebuconazole), this compound’s putative multi-site action may reduce resistance development, aligning with trends in older fungicides like chlorothalonil .
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